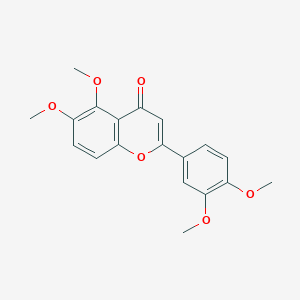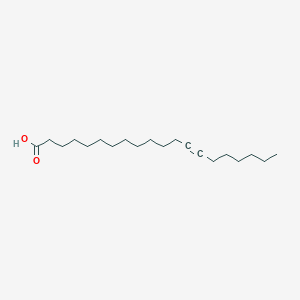
Icos-13-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icos-13-ynoic acid is a long-chain fatty acid with a unique structure characterized by a triple bond at the 13th carbon position This compound is part of the icosanoic acid family, which includes various derivatives with different degrees of unsaturation and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Icos-13-ynoic acid typically involves the introduction of a triple bond into a long-chain fatty acid precursor. One common method is the partial hydrogenation of a precursor compound, such as icos-13-enoic acid, followed by dehydrohalogenation. The reaction conditions often require the use of strong bases like potassium tert-butoxide and solvents such as dimethyl sulfoxide (DMSO) to facilitate the elimination reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic dehydrogenation or the use of specialized reactors that can handle the high temperatures and pressures required for efficient synthesis. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Icos-13-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the triple bond to a double or single bond, yielding different saturated or unsaturated derivatives.
Substitution: The triple bond can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Nucleophiles like organolithium or Grignard reagents are used under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and physical properties.
科学的研究の応用
Icos-13-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of Icos-13-ynoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, influence membrane fluidity, and participate in signaling pathways. The triple bond in its structure allows for unique interactions with proteins and other biomolecules, potentially leading to specific biological effects.
類似化合物との比較
Similar Compounds
Icos-13-enoic acid: A similar compound with a double bond at the 13th position instead of a triple bond.
Icosanoic acid: The fully saturated version of the compound, lacking any double or triple bonds.
Icos-13-yn-1-ol: An alcohol derivative with a triple bond at the 13th position.
Uniqueness
Icos-13-ynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
94676-57-0 |
|---|---|
分子式 |
C20H36O2 |
分子量 |
308.5 g/mol |
IUPAC名 |
icos-13-ynoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-6,9-19H2,1H3,(H,21,22) |
InChIキー |
WLIMGYHPCVXHGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)



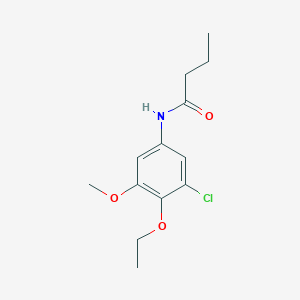
![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)
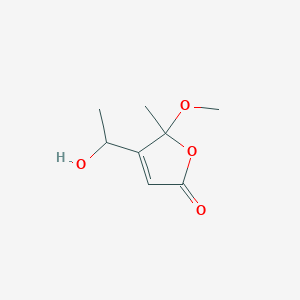
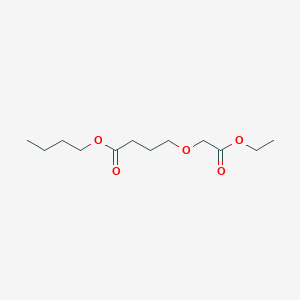
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
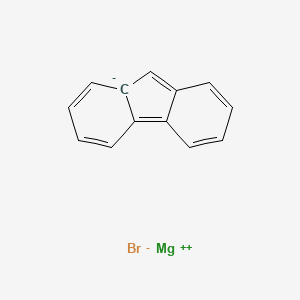
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)
